Cas no 7409-48-5 (2-(Diethylamino)acetamide)
2-(Diethylamino)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Diethylamino)acetamide
- (2-diethylaminoethyl)amide
- 2-diethylaminoacetamide
- AC1L3E2Q
- CTK2H9495
- Diaethylamino-essigsaeure-amid
- N,N-Diaethyl-glycin-amid
- N,N-diethyl-glycine amide
- N,N-diethylglycineamide
- NSC42182
- PPQDYOBQQWPTIS-UHFFFAOYSA-N
- DTXSID70224998
- FT-0704561
- SCHEMBL177796
- MFCD00496509
- 7409-48-5
- AKOS005188287
- CHEMBL4517936
- NSC 42182
- EN300-206566
- diethylaminoacetamide
- NSC-42182
- G29131
- DA-16975
-
- MDL: MFCD00496509
- Inchi: 1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9)
- InChI Key: PPQDYOBQQWPTIS-UHFFFAOYSA-N
- SMILES: O=C(CN(CC)CC)N
Computed Properties
- Exact Mass: 130.11072
- Monoisotopic Mass: 130.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 0.959
- Boiling Point: 227.9°C at 760 mmHg
- Flash Point: 91.6°C
- Refractive Index: 1.459
- PSA: 46.33
- LogP: 0.51380
2-(Diethylamino)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | D15463-1 g |
2-(Diethylamino)acetamide |
7409-48-5 | 1g |
$ 95.00 | 2022-11-04 | ||
| TRC | D679835-10mg |
2-(Diethylamino)acetamide |
7409-48-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679835-50mg |
2-(Diethylamino)acetamide |
7409-48-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D679835-100mg |
2-(Diethylamino)acetamide |
7409-48-5 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D15463-1g |
2-(Diethylamino)acetamide |
7409-48-5 | 98% | 1g |
2508CNY | 2021-05-08 | |
| abcr | AB222514-1 g |
Diethylaminoacetamide, 95%; . |
7409-48-5 | 95% | 1g |
€199.00 | 2022-03-04 | |
| abcr | AB222514-5 g |
Diethylaminoacetamide, 95%; . |
7409-48-5 | 95% | 5g |
€595.00 | 2022-03-04 | |
| Chemenu | CM387352-100mg |
2-(Diethylamino)acetamide |
7409-48-5 | 95%+ | 100mg |
$203 | 2023-02-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D15463-1g |
2-(Diethylamino)acetamide |
7409-48-5 | 98% | 1g |
2508.0CNY | 2021-07-10 | |
| Enamine | EN300-206566-0.05g |
2-(diethylamino)acetamide |
7409-48-5 | 95% | 0.05g |
$21.0 | 2023-09-16 |
2-(Diethylamino)acetamide Suppliers
2-(Diethylamino)acetamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(Diethylamino)acetamide
Comprehensive Overview of 2-(Diethylamino)acetamide (CAS No. 7409-48-5): Properties, Applications, and Industry Insights
2-(Diethylamino)acetamide (CAS No. 7409-48-5), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This diethylamino-substituted acetamide derivative is characterized by its molecular formula C6H14N2O and molecular weight of 130.19 g/mol. Its amide functional group combined with a tertiary amine moiety makes it a valuable intermediate in synthetic chemistry, particularly for designing bioactive molecules.
Recent trends in drug discovery highlight the growing demand for nitrogen-containing heterocycles, placing compounds like 2-(Diethylamino)acetamide at the forefront of medicinal chemistry. Researchers frequently search for "acetamide derivatives in CNS drugs" or "diethylamino group pharmacological effects," reflecting industry interest in its potential applications. The compound's hydrogen-bonding capacity and moderate lipophilicity (LogP ≈ 0.8) contribute to its pharmacokinetic properties, making it relevant for blood-brain barrier penetration studies.
From a synthetic perspective, 7409-48-5 serves as a key building block for multi-target-directed ligands, particularly in neurological research. Analytical data shows its melting point ranges between 98-102°C, with characteristic IR absorption bands at 1650 cm-1 (C=O stretch) and 3300 cm-1 (N-H stretch). These properties align with current "structure-activity relationship optimization" searches, as formulators seek to balance molecular rigidity and water solubility in new chemical entities.
Industrial applications of 2-(Diethylamino)acetamide extend to catalysis and material science, where its dual functionality enables participation in Mannich reactions and polymer modification. Safety data sheets emphasize proper handling procedures, though it doesn't fall under hazardous classifications. The compound's stability under ambient conditions and compatibility with common organic solvents (ethanol, DMSO) make it practical for laboratory-scale operations.
Emerging research explores its potential in green chemistry applications, responding to searches for "sustainable amide synthesis." The electron-donating effect of the diethylamino group influences its reactivity in nucleophilic substitutions, a property leveraged in atom-economic transformations. Chromatographic studies reveal reverse-phase HPLC retention times of 4.2 minutes (C18 column, 60:40 water:acetonitrile), supporting quality control protocols.
Market analysis indicates rising procurement of 7409-48-5 by contract research organizations, particularly for central nervous system drug development. The compound's scalable synthesis route (typically via carbodiimide-mediated coupling of diethylamine and chloroacetyl chloride) aligns with industry needs for cost-effective intermediates. Regulatory databases confirm its approval for research use under standard Good Laboratory Practice guidelines.
Spectroscopic characterization of 2-(Diethylamino)acetamide shows distinctive NMR signals at δ 1.1 ppm (triplet, 6H), 2.6 ppm (quartet, 4H), and 6.8 ppm (broad singlet, 1H). These spectral features facilitate its identification in complex reaction mixtures, addressing common queries about "amide proton chemical shift ranges." Computational chemistry studies predict its molecular dipole moment (3.2 Debye) and polar surface area (32 Ų), parameters critical for drug-likeness assessments.
Future prospects for this compound include potential applications in bioconjugation chemistry and prodrug design, areas generating substantial scientific discourse. Its balanced amphiphilic character enables interactions with both biological membranes and aqueous phases, explaining its utility in formulation science. Storage recommendations suggest keeping 7409-48-5 in amber glass containers under nitrogen atmosphere to maintain stability.
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